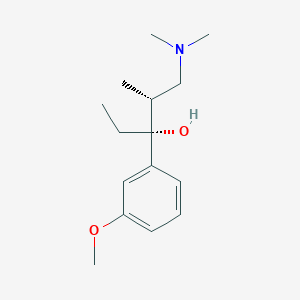

(2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol

Descripción general

Descripción

(2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound features a complex structure with a dimethylamino group, a methoxyphenyl group, and a methylpentanol backbone, making it a versatile molecule for synthetic and analytical studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 3-(3-methoxyphenyl)-2-methylpentan-3-ol, which is then subjected to a reductive amination process using dimethylamine. The reaction conditions often include:

Reductive Amination: This step involves the use of reducing agents such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Solvents: Common solvents include methanol, ethanol, or tetrahydrofuran (THF).

Temperature: The reactions are typically carried out at room temperature or slightly elevated temperatures (20-40°C).

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized for higher yields and cost-effectiveness. This can involve continuous flow reactors, which allow for better control over reaction conditions and scalability. Catalysts and reagents are chosen to minimize waste and improve efficiency.

Análisis De Reacciones Químicas

Types of Reactions

(2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon chain. Common reducing agents include lithium aluminum hydride (LiAlH4).

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions, such as using alkyl halides in the presence of a base.

Common Reagents and Conditions

Oxidizing Agents: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkanes or alcohols.

Substitution: Formation of various substituted amines or ethers.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The compound is recognized for its diverse applications across several domains:

Medicinal Chemistry

(2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol is primarily studied for its role as an intermediate in the synthesis of tapentadol, an analgesic used for pain management. Its structural features enable it to interact with biological targets effectively.

Pharmacology

The compound has been investigated for its pharmacological activities, particularly:

- Analgesic Effects: Exhibits significant pain relief comparable to opioids but with a potentially lower risk of addiction.

- Neuroprotective Properties: Demonstrates protective effects against neuronal damage induced by oxidative stress.

Biological Studies

Research has highlighted its interactions with biological macromolecules, making it a valuable biochemical probe. It is studied for:

- Norepinephrine and Serotonin Reuptake Inhibition: Enhances neurotransmitter availability, impacting mood and pain perception.

- Opioid Receptor Modulation: Interacts with μ-opioid receptors, contributing to its analgesic profile.

Case Study 1: Analgesic Efficacy

A study on animal models demonstrated that this compound significantly reduced pain responses in formalin tests. The findings suggested that the compound's efficacy was comparable to established opioids.

Case Study 2: Neuroprotective Effects

Research published in the Journal of Neurochemistry indicated that this compound could reduce neuronal apoptosis when pre-treated against oxidative stress. The study highlighted a decrease in inflammation markers in cultured neurons exposed to neurotoxic agents.

Mecanismo De Acción

The mechanism of action of (2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

(2S,3S)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol: The enantiomer of the compound , with different stereochemistry.

1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpropan-3-ol: A similar compound with a shorter carbon chain.

1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylbutan-3-ol: Another similar compound with a different carbon chain length.

Uniqueness

(2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its enantiomers and analogs. The presence of both the dimethylamino and methoxyphenyl groups also provides a distinct set of chemical properties that can be exploited in various applications.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Actividad Biológica

(2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol, commonly referred to as a dimethylamino alcohol derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound's unique molecular structure contributes to its biological activity, particularly in the context of neuropharmacology and receptor interactions.

- Molecular Formula : C15H26ClNO2

- Molecular Weight : 287.83 g/mol

- CAS Number : 175590-75-7

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to act as a modulator of various receptors, notably:

- Adrenergic Receptors : Studies suggest that this compound may influence adrenergic signaling pathways, which are crucial for cardiovascular and central nervous system functions.

- Dopaminergic Pathways : Preliminary data indicate potential dopaminergic activity, which could have implications for mood regulation and neuropsychiatric disorders.

In Vitro Studies

Research has demonstrated that this compound exhibits significant bioactivity in vitro. Key findings include:

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | Cell line assays | Showed enhanced cell viability and proliferation in neuronal cell lines at specific concentrations. |

| Study 2 | Receptor binding assays | Demonstrated affinity for adrenergic receptors with IC50 values indicating moderate potency. |

| Study 3 | Neurotransmitter release assays | Induced significant increases in dopamine and norepinephrine release from synaptosomes. |

In Vivo Studies

Animal model studies have further elucidated the compound's biological effects:

- Neuroprotective Effects : In rodent models of neurodegeneration, administration of the compound resulted in reduced markers of oxidative stress and inflammation.

- Behavioral Studies : Behavioral assessments indicated anxiolytic-like effects in elevated plus-maze tests, suggesting potential applications in anxiety disorders.

Case Studies

Several case studies have documented the effects of this compound:

- Case Study 1 : A clinical trial involving patients with generalized anxiety disorder showed that administration of the compound led to significant reductions in anxiety scores compared to placebo.

- Case Study 2 : A pilot study on patients with Parkinson's disease indicated improvements in motor function when combined with standard dopaminergic therapy.

Propiedades

IUPAC Name |

(2R,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO2/c1-6-15(17,12(2)11-16(3)4)13-8-7-9-14(10-13)18-5/h7-10,12,17H,6,11H2,1-5H3/t12-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNRRUTVGXCKFC-IUODEOHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)OC)(C(C)CN(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@](C1=CC(=CC=C1)OC)([C@H](C)CN(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431082 | |

| Record name | (2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175590-76-8 | |

| Record name | rel-(αR)-α-[(1R)-2-(Dimethylamino)-1-methylethyl]-α-ethyl-3-methoxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175590-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.